molecular formula C15H15FN4OS B2808581 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide CAS No. 1172308-32-5

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2808581
CAS No.: 1172308-32-5
M. Wt: 318.37
InChI Key: RJBFDZGCCIHYIB-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C15H15FN4OS and its molecular weight is 318.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Agents : Compounds structurally related to the query have shown significant antibacterial and antifungal activities, demonstrating potential as new therapeutic agents. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide, bearing resemblance in structural motifs, exhibited strong antimicrobial activity, suggesting the potential utility of similar compounds in combating infectious diseases (Helal et al., 2013).

Antituberculosis Activity

  • Mycobacterium tuberculosis Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors against Mycobacterium tuberculosis, highlighting the significance of structural frameworks similar to the query in developing new antituberculosis drugs (Jeankumar et al., 2013).

Anticancer Activity

  • Anticancer Agents : Novel synthesis and characterization of compounds containing pyrazole and thiazole cores have been explored for their potential in cancer treatment, such as selective orexin receptor antagonists and novel benzothiazole derivatives with promising anticancer activities. These findings underline the potential of compounds with structural similarities to the query in oncology research (Futamura et al., 2017).

Synthesis and Structural Characterization

  • Synthetic Routes and Characterization : Research into the synthesis and characterization of novel heterocycles incorporating thiadiazole moieties against various pests suggests the versatility of such compounds in developing new chemical entities with potential applications in agriculture and beyond (Fadda et al., 2017).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c1-2-14(21)20(9-8-19-7-3-6-17-19)15-18-12-5-4-11(16)10-13(12)22-15/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBFDZGCCIHYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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